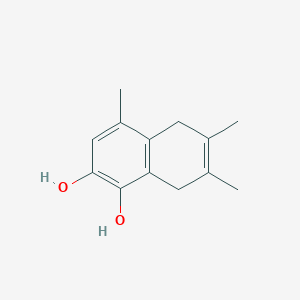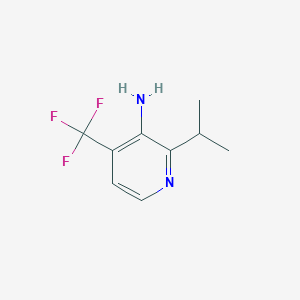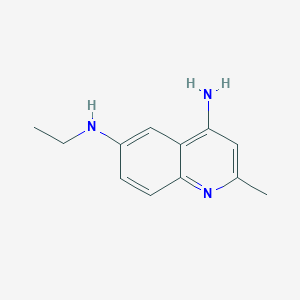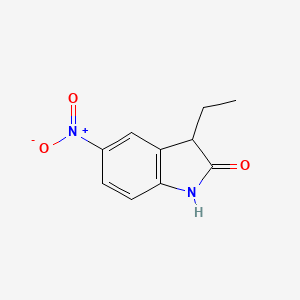
4-Methyl-7-nitro-1H-indole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-7-nitro-1H-indole-2-carbaldehyde is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by the presence of a methyl group at the 4th position, a nitro group at the 7th position, and a carbaldehyde group at the 2nd position of the indole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-7-nitro-1H-indole-2-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 4-methylindole, followed by formylation to introduce the carbaldehyde group. The nitration reaction is usually carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The formylation can be achieved using reagents such as Vilsmeier-Haack reagent (a combination of dimethylformamide and phosphorus oxychloride).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
4-Methyl-7-nitro-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 3 and 5, due to the electron-donating effect of the methyl group and the electron-withdrawing effect of the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in hydrochloric acid.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-Methyl-7-nitro-1H-indole-2-carboxylic acid.
Reduction: 4-Methyl-7-amino-1H-indole-2-carbaldehyde.
Substitution: 3-Bromo-4-methyl-7-nitro-1H-indole-2-carbaldehyde.
科学的研究の応用
4-Methyl-7-nitro-1H-indole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives. It serves as a precursor in multicomponent reactions to generate biologically active molecules.
Biology: Investigated for its potential as a fluorescent probe due to the indole ring’s inherent fluorescence properties.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory activities. Indole derivatives are known to interact with various biological targets, making them valuable in drug discovery.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-Methyl-7-nitro-1H-indole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes, receptors, or nucleic acids, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the aldehyde group can form covalent bonds with nucleophiles in proteins or DNA.
類似化合物との比較
Similar Compounds
4-Methyl-1H-indole-2-carbaldehyde: Lacks the nitro group, resulting in different reactivity and biological activity.
7-Nitro-1H-indole-2-carbaldehyde: Lacks the methyl group, which affects its electronic properties and reactivity.
4-Methyl-7-nitro-1H-indole-3-carbaldehyde: The position of the carbaldehyde group is different, leading to variations in chemical behavior and applications.
Uniqueness
4-Methyl-7-nitro-1H-indole-2-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C10H8N2O3 |
|---|---|
分子量 |
204.18 g/mol |
IUPAC名 |
4-methyl-7-nitro-1H-indole-2-carbaldehyde |
InChI |
InChI=1S/C10H8N2O3/c1-6-2-3-9(12(14)15)10-8(6)4-7(5-13)11-10/h2-5,11H,1H3 |
InChIキー |
OHIAUGCJMJFWAX-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=C(NC2=C(C=C1)[N+](=O)[O-])C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(Piperidin-1-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11895946.png)


![5-Methyl-7-(pyridin-2-yl)-6-oxa-5-azaspiro[3.4]octane](/img/structure/B11895962.png)

![Ethanone, 1-phenyl-2-[(trimethylsilyl)oxy]-](/img/structure/B11895970.png)





![1-Ethyl-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11896023.png)
![1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine]](/img/structure/B11896029.png)
